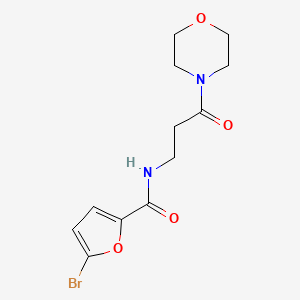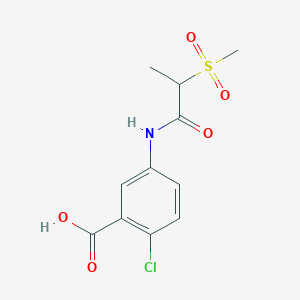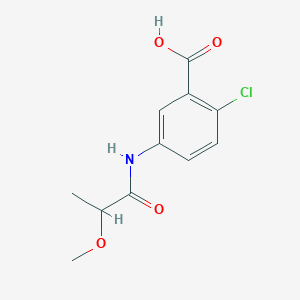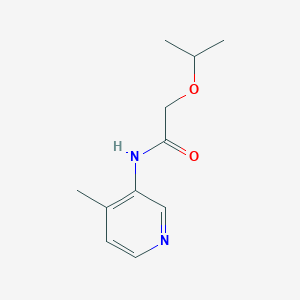
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor of the enzyme tankyrase, which plays a crucial role in the regulation of the Wnt signaling pathway. This pathway is involved in many important biological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide inhibits the activity of tankyrase by binding to its catalytic domain. Tankyrase is involved in the poly-ADP-ribosylation of target proteins, including axin and TRF1, which are important regulators of the Wnt signaling pathway and telomere maintenance, respectively. By inhibiting tankyrase, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide prevents the poly-ADP-ribosylation of these target proteins, leading to their stabilization and subsequent inhibition of the Wnt signaling pathway and telomere maintenance.
Biochemical and Physiological Effects:
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of tankyrase by N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide leads to the stabilization of axin, which in turn inhibits the Wnt signaling pathway. This has potential applications in the treatment of cancer, as the Wnt pathway is often dysregulated in cancer cells. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to inhibit telomere elongation, which could have implications for the treatment of diseases associated with telomere dysfunction, such as dyskeratosis congenita and idiopathic pulmonary fibrosis.
実験室実験の利点と制限
One advantage of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its specificity for tankyrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been shown to be effective in a variety of cell types and animal models, indicating its potential usefulness in a wide range of research applications. However, one limitation of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of tankyrase in vivo.
将来の方向性
There are many potential future directions for research on N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which could have even greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the effects of tankyrase inhibition on telomere maintenance and stem cell differentiation. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide, which could help to optimize its use in clinical settings.
合成法
The synthesis of N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide involves several steps, starting with the reaction of 4-bromo-1-methyl-2-nitrobenzene with n-butyl lithium to form the corresponding lithium salt. This is then reacted with 2-bromo-5-methylthiophene-3-carboxylic acid to give the desired product, which is subsequently treated with sulfamide to form the sulfamoyl derivative. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been widely used in scientific research to study the role of tankyrase in various biological processes. It has been shown to inhibit the Wnt signaling pathway, which is involved in the development of many types of cancer. N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has also been used to investigate the role of tankyrase in telomere maintenance, which is important for the stability of chromosomes and the prevention of genomic instability. Additionally, N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide has been used to study the effects of tankyrase inhibition on the differentiation of stem cells, which has potential applications in regenerative medicine.
特性
IUPAC Name |
N-butan-2-yl-5-methyl-4-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-6(2)12-10(13)8-5-9(7(3)16-8)17(11,14)15/h5-6H,4H2,1-3H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALAARZJFWXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(S1)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)

![4-[(3-Morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6642298.png)


![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)

![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)




![3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)